molecular formula C14H14Cl2N2O3 B5576977 4-(2,4-Dichloro-phenoxy)-N-(5-methyl-isoxazol-3-yl)-butyramide

4-(2,4-Dichloro-phenoxy)-N-(5-methyl-isoxazol-3-yl)-butyramide

Cat. No.: B5576977
M. Wt: 329.2 g/mol
InChI Key: MDWLVJCLJQXBQY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(2,4-Dichloro-phenoxy)-N-(5-methyl-isoxazol-3-yl)-butyramide is a useful research compound. Its molecular formula is C14H14Cl2N2O3 and its molecular weight is 329.2 g/mol. The purity is usually 95%.
The exact mass of the compound 4-(2,4-dichlorophenoxy)-N-(5-methyl-3-isoxazolyl)butanamide is 328.0381477 g/mol and the complexity rating of the compound is 346. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Heterocyclic Synthesis

4-(2,4-Dichlorophenoxy)-N-(5-Methyl-3-Isoxazolyl)Butanamide serves as a precursor in the synthesis of heterocyclic compounds, contributing to the development of polyfunctionally substituted pyridine and pyrazole derivatives. These compounds exhibit significant potential due to their diverse biological activities and applications in medicinal chemistry. The transformation processes involve reactions with active methylene compounds, enaminones, and hydrazines, highlighting the chemical's versatility in facilitating the synthesis of complex heterocyclic structures (Hussein, Harb, & Mousa, 2008).

Amino Sugar Synthesis

The compound is instrumental in the synthesis of amino sugars, such as D-allosamine, through hydroxylation and reduction processes. These amino sugars are crucial in the development of antibiotics and various bioactive molecules, offering a gateway to innovative therapeutic agents. The methodology employed demonstrates the chemical's role in facilitating efficient and selective synthetic routes to medically significant sugars (Jäger & Schröter, 1990).

Environmental and Analytical Applications

In environmental sciences, 4-(2,4-Dichlorophenoxy)-N-(5-Methyl-3-Isoxazolyl)Butanamide-related compounds, particularly chlorophenoxy acids, are analyzed for their presence and impact. Techniques like high-performance liquid chromatography with coulometric detection have been developed for the sensitive and selective quantification of these herbicides in environmental samples. This application underscores the importance of the chemical in environmental monitoring and safety assessments (Wintersteiger, Goger, & Krautgartner, 1999).

Novel Derivatives Synthesis

The synthesis of novel derivatives, such as benzoxazole compounds in bis-ionic liquid environments, demonstrates the chemical's utility in creating compounds with enhanced properties and potential applications in materials science. These derivatives, synthesized under solvent-free conditions, highlight the efficiency and environmental benefits of using 4-(2,4-Dichlorophenoxy)-N-(5-Methyl-3-Isoxazolyl)Butanamide in green chemistry approaches (Nikpassand, Zare Fekri, & Farokhian, 2015).

Properties

IUPAC Name

4-(2,4-dichlorophenoxy)-N-(5-methyl-1,2-oxazol-3-yl)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14Cl2N2O3/c1-9-7-13(18-21-9)17-14(19)3-2-6-20-12-5-4-10(15)8-11(12)16/h4-5,7-8H,2-3,6H2,1H3,(H,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDWLVJCLJQXBQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)NC(=O)CCCOC2=C(C=C(C=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14Cl2N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.